An In-depth Technical Guide to 3-Methyl-1-(pyridin-2-yl)butan-1-amine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3-Methyl-1-(pyridin-2-yl)butan-1-amine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Methyl-1-(pyridin-2-yl)butan-1-amine. As a member of the 2-aminopyridine class of compounds, this molecule holds significant interest for medicinal chemistry and drug discovery due to the established biological activities of this structural motif.[1][2] This document outlines a viable synthetic pathway, predicted physicochemical and spectroscopic properties, and a discussion of its potential as a pharmacophore.
Introduction and Rationale
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[3] Its ability to engage in various biological interactions, coupled with favorable physicochemical properties such as improved aqueous solubility and metabolic stability, makes it a valuable component in the design of novel therapeutics.[2] 3-Methyl-1-(pyridin-2-yl)butan-1-amine, with its specific substitution pattern, presents an interesting, yet underexplored, molecule within this class. This guide aims to provide a foundational understanding of this compound for researchers interested in its synthesis and potential use in drug development programs.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Reference |
| Molecular Formula | C₁₀H₁₆N₂ | Based on chemical structure |
| Molecular Weight | 164.25 g/mol | Based on chemical structure |
| Appearance | Colorless to pale yellow liquid | Typical for similar alkylamines |
| Boiling Point | ~220-240 °C (at 760 mmHg) | Extrapolated from pyridin-2-ylmethanamine (boiling point of 82-85 °C at 12 mmHg)[2] |
| pKa | ~8.5 - 9.0 | The pyridine nitrogen is weakly basic, while the aliphatic primary amine is more basic, similar to pyridin-2-ylmethanamine (pKa2 = 8.79).[2] |
| logP | ~1.5 - 2.0 | Estimated based on the presence of a pyridine ring and an alkyl chain. |
| Solubility | Soluble in water and polar organic solvents.[6] | The presence of two nitrogen atoms capable of hydrogen bonding suggests good solubility in polar solvents. |
Synthesis of 3-Methyl-1-(pyridin-2-yl)butan-1-amine
A robust and logical synthetic route to the target compound involves a two-step process: the synthesis of the precursor ketone, 3-methyl-1-(pyridin-2-yl)butan-1-one, followed by its reductive amination.
Synthesis of the Precursor Ketone: 3-methyl-1-(pyridin-2-yl)butan-1-one
The synthesis of the precursor ketone can be achieved via the acylation of a 2-picolyl anion with a suitable isovaleryl electrophile. A common method for generating the 2-picolyl anion is the deprotonation of 2-picoline with a strong base like butyllithium.[7]
Reaction Scheme:
Figure 1: Proposed synthesis of the precursor ketone.
Experimental Protocol:
-
Preparation of 2-Picolyllithium: To a solution of 2-picoline (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), slowly add n-butyllithium (1.05 eq., solution in hexanes). The solution will typically turn a deep red or orange color, indicating the formation of the anion. Stir the mixture at this temperature for 1 hour.
-
Acylation: To the solution of 2-picolyllithium, add a solution of isovaleric anhydride (1.1 eq.) in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
Quenching and Work-up: After stirring for 2-3 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-methyl-1-(pyridin-2-yl)butan-1-one.[8]
Reductive Amination to Yield 3-Methyl-1-(pyridin-2-yl)butan-1-amine
Reductive amination is a highly effective method for converting ketones to amines.[9] A one-pot reaction using ammonium acetate as the ammonia source and sodium borohydride as the reducing agent is a common and practical approach.[3][10]
Reaction Scheme:
Figure 2: Reductive amination of the precursor ketone.
Experimental Protocol:
-
Imine Formation: In a round-bottom flask, dissolve 3-methyl-1-(pyridin-2-yl)butan-1-one (1.0 eq.) in methanol. Add ammonium acetate (5-10 eq.) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5-2.0 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Quench the reaction by the slow addition of water.
-
Extraction and Purification: Remove the methanol under reduced pressure. Make the aqueous residue basic with the addition of aqueous NaOH, and then extract with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-Methyl-1-(pyridin-2-yl)butan-1-amine. Further purification can be achieved by distillation under reduced pressure or column chromatography.
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized 3-Methyl-1-(pyridin-2-yl)butan-1-amine would rely on standard spectroscopic techniques. The expected NMR and mass spectrometry data are predicted below based on the analysis of similar structures.[11][12]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the aliphatic chain protons, and the amine protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | d | 1H | H6 (proton on pyridine ring adjacent to N) |
| ~7.6 | td | 1H | H4 (proton on pyridine ring) |
| ~7.2 | d | 1H | H3 (proton on pyridine ring) |
| ~7.1 | t | 1H | H5 (proton on pyridine ring) |
| ~4.0 | t | 1H | CH-NH₂ (methine proton) |
| ~1.8 | br s | 2H | NH₂ (amine protons) |
| ~1.7 | m | 1H | CH(CH₃)₂ (methine proton of isobutyl group) |
| ~1.5 | m | 2H | CH₂ (methylene protons) |
| ~0.9 | d | 6H | (CH₃)₂ (two methyl groups) |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C2 (pyridine carbon attached to the side chain) |
| ~149 | C6 (pyridine carbon) |
| ~136 | C4 (pyridine carbon) |
| ~122 | C5 (pyridine carbon) |
| ~121 | C3 (pyridine carbon) |
| ~55 | CH-NH₂ (methine carbon) |
| ~45 | CH₂ (methylene carbon) |
| ~25 | CH(CH₃)₂ (methine carbon of isobutyl group) |
| ~22 | (CH₃)₂ (methyl carbons) |
Mass Spectrometry
Mass spectrometry would be used to confirm the molecular weight of the compound.
-
Expected Molecular Ion (M⁺): m/z = 164.13
-
Expected [M+H]⁺: m/z = 165.14
Potential Applications in Drug Discovery
The 2-aminopyridine moiety is a well-established pharmacophore with a broad range of biological activities.[1][9] Derivatives have shown promise as:
-
Anticancer Agents: Many 2-aminopyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[9]
-
Kinase Inhibitors: The pyridine nitrogen can act as a hydrogen bond acceptor, making this scaffold suitable for targeting the hinge region of kinases.
-
Central Nervous System (CNS) Agents: The ability of the pyridine ring to modulate physicochemical properties can be exploited to design molecules with blood-brain barrier permeability.
The specific structure of 3-Methyl-1-(pyridin-2-yl)butan-1-amine, with its isobutyl group, could offer unique steric and lipophilic properties that may be advantageous for binding to specific biological targets. Further screening and derivatization of this compound could lead to the discovery of novel therapeutic agents.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of 3-Methyl-1-(pyridin-2-yl)butan-1-amine. The proposed synthetic route is based on well-established and reliable organic chemistry transformations. The predicted physicochemical and spectroscopic data offer a solid foundation for the characterization of this molecule. Given the proven track record of the 2-aminopyridine scaffold in drug discovery, 3-Methyl-1-(pyridin-2-yl)butan-1-amine represents a promising starting point for further investigation and development in medicinal chemistry.
References
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